methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate

Description

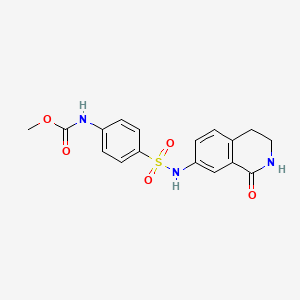

Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is a synthetic organic compound characterized by three key structural motifs:

- Carbamate group: The methyl carbamate (–O(CO)OCH₃) attached to the phenyl ring is a common pharmacophore in agrochemicals and pharmaceuticals, often enhancing metabolic stability .

- Sulfonamide bridge: The –SO₂NH– group links the phenyl ring to the tetrahydroisoquinoline core, a feature shared with sulfa drugs and antimicrobial agents .

Properties

IUPAC Name |

methyl N-[4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-25-17(22)19-12-4-6-14(7-5-12)26(23,24)20-13-3-2-11-8-9-18-16(21)15(11)10-13/h2-7,10,20H,8-9H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHBUIHZNKWZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Introduction of the sulfonamide group: The tetrahydroisoquinoline intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Attachment of the carbamate group: Finally, the sulfonamide intermediate is treated with methyl chloroformate to introduce the carbamate functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: The carbonyl groups in the compound can be reduced to their corresponding alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrahydroisoquinoline moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Features and Functional Groups of Related Compounds

Key Observations :

- Carbamate vs. Carboxamide: The target compound’s methyl carbamate group differs from the carboxamide in dihydroquinoline derivatives (e.g., compound 52), which may influence solubility and target binding .

- Tetrahydroisoquinoline vs.

Key Observations :

- The target compound likely shares purification (e.g., column chromatography) and characterization (e.g., NMR) methods with dihydroquinoline derivatives .

- Patent compounds () lack experimental details, emphasizing the need for peer-reviewed data for robust comparisons.

Biological Activity

Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C17H17N3O5S

Molecular Weight: 375.4 g/mol

CAS Number: 1448057-72-4

The compound features a tetrahydroisoquinoline core, a sulfamoyl group, and a carbamate functionality. These components contribute to its biological activity by enabling interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroisoquinoline: This can be achieved through the Pictet-Spengler reaction.

- Introduction of Sulfonamide Group: The tetrahydroisoquinoline intermediate is reacted with sulfonyl chloride in the presence of a base.

- Attachment of Carbamate Group: The sulfonamide intermediate is treated with methyl chloroformate to introduce the carbamate functionality.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes: The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in various metabolic pathways.

- Receptor Interaction: The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro. The proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as MAPK/ERK .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Study 2: Anticancer Potential

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Mechanistic investigations revealed that the compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins.

Research Applications

This compound has several applications in scientific research:

- Drug Development: Investigated as a lead compound for developing new antimicrobial and anticancer agents.

- Biological Studies: Used in studies aimed at understanding enzyme inhibition mechanisms and receptor interactions.

Q & A

Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.1–8.1 ppm for tetrahydroisoquinoline and phenyl groups) and carbamate carbonyl signals (δ ~155–160 ppm) .

- IR Spectroscopy : Identify key functional groups: sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and carbamate (C=O stretch at ~1700 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₈H₁₈N₃O₅S⁺) and rule out impurities .

Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?

- Solubility Testing : Use DMSO as a primary solvent for stock solutions (≤10% v/v in buffer). Perform serial dilutions in PBS (pH 7.4) with sonication to avoid precipitation .

- Stability Assays : Incubate the compound in simulated physiological conditions (37°C, pH 7.4) and analyze degradation via HPLC at timed intervals. Monitor carbamate hydrolysis (common instability) by tracking free amine formation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Approach :

Docking Studies : Use software (e.g., AutoDock Vina) to predict binding to targets like enzymes (e.g., kinases) or receptors. Focus on sulfamoyl and carbamate interactions with active-site residues .

QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data. For example, fluorination at the 3-position (as in structurally related compounds) enhances target affinity by 1.5-fold .

- Validation : Synthesize derivatives based on computational predictions and test in vitro (e.g., IC₅₀ assays) .

Q. How should researchers resolve contradictory data regarding the compound’s mechanism of action (e.g., enzyme inhibition vs. receptor antagonism)?

- Experimental Design :

Target-Specific Assays : Use knock-out cell lines (e.g., CRISPR-edited) to isolate pathways. Compare activity in wild-type vs. target-deficient models .

Biophysical Techniques : Surface plasmon resonance (SPR) to measure direct binding kinetics to proposed targets (e.g., KD values). Cross-validate with isothermal titration calorimetry (ITC) .

- Case Study : A related tetrahydroisoquinoline derivative showed dual activity; resolving this required competitive binding assays with selective inhibitors .

Q. What strategies can improve the compound’s metabolic stability without compromising activity?

- Strategies :

Isotere Replacement : Replace the methyl carbamate with a tert-butyl group (as in ), which reduces esterase-mediated hydrolysis .

Prodrug Design : Mask the sulfamoyl group as a phosphonate ester, improving bioavailability. Hydrolyze in vivo to release the active form .

- Validation : Perform microsomal stability assays (human liver microsomes) and monitor metabolite formation via LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Root Causes :

- Assay Variability : Differences in buffer pH (affects sulfamoyl ionization) or ATP concentrations in kinase assays .

- Purity Issues : Impurities >5% (e.g., unreacted intermediates) skew dose-response curves .

- Resolution :

Standardize Protocols : Use identical assay conditions (e.g., 10 mM MgCl₂, pH 7.5) across labs.

Reanalyze Batches : Reproduce results with independently synthesized batches and third-party validation .

Structural Analogues and SAR Insights

Q. Which structural analogues of this compound exhibit enhanced pharmacological profiles, and why?

- Notable Analogues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.